2-Benzofuranmethanamine, 2,3-dihydro-

Serotonin Receptor Pharmacology Conformational Bioisosterism G Protein-Coupled Receptors (GPCRs)

Scaffold-hopping without rigorous validation often results in catastrophic selectivity loss. The 2,3-dihydrobenzofuran core of this primary aminomethyl building block confers >1000-fold BD2 selectivity over BD1-a property not replicable with chroman or indoline bioisosteres. • Enables construction of BD2-selective BET chemical probes from the earliest optimization cycles • Pre-organized geometry for 5-HT1A agonist development with baseline selectivity against 5-HT2A/2C • ≥95% purity supports lead optimization campaigns requiring scaffold rigidity and hydrogen-bond donor capability Supplied globally with full analytical documentation for medicinal chemistry programs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13639617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofuranmethanamine, 2,3-dihydro-
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(O1)CN
InChIInChI=1S/C9H11NO/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,9H,5-6,10H2
InChIKeyVKMDWCKNUHAKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzofuranmethanamine, 2,3-dihydro-: Critical Pharmacophore for Serotonergic & Epigenetic Probes


2-Benzofuranmethanamine, 2,3-dihydro- (CAS 21214-11-9), also referred to as (2,3-dihydrobenzofuran-2-yl)methanamine, is a primary aminomethyl-substituted dihydrobenzofuran building block (C9H11NO, MW 149.19) . This scaffold serves as a conformationally constrained bioisostere for arylalkylamine pharmacophores, positioning it as a versatile intermediate for synthesizing ligands targeting serotonergic receptors and bromodomain-containing proteins [1]. Vendor-supplied purity of ≥95% supports its utility in medicinal chemistry campaigns where scaffold rigidity and hydrogen-bond donor capability are critical design elements .

Synthetic Workflow Build conformationally constrained serotonergic or BET probe pharmacophores
Scaffold Property Pre-organized dihydrobenzofuran core favours 5-HT1A selectivity over 5-HT2A/2C
Procurement Context Industrial medicinal chemistry requiring a privileged aminomethyl building block

Procurement Risks of Aminomethyl Heterocycle Substitution


The critical distinction of 2-Benzofuranmethanamine, 2,3-dihydro- versus structurally analogous aminomethyl heterocycles, such as chroman-2-ylmethanamine (6-membered oxygen ring) or indoline-2-ylmethanamine (nitrogen ring), originates from the unique electronic and geometric properties of its 5-membered dihydrofuran ring. This ring size and oxygen placement dictate a specific dihedral angle for the pendant aminomethyl moiety, fundamentally altering its presentation to receptor binding pockets. The widely documented exploitation of this 2,3-dihydrobenzofuran core as a privileged scaffold for achieving >1000-fold selectivity for the second bromodomain (BD2) of BET proteins over BD1, a property not generally conferred by chroman or indoline bioisosteres, underscores the risk of scaffold-hopping without rigorous validation [1]. Thus, substituting it with a seemingly similar building block will catastrophically alter the selectivity and potency profile of the final ligand, potentially invalidating an entire lead optimization series.

Ring size alters dihedral angle
5-membered dihydrofuran vs. 6-membered chroman changes aminomethyl presentation to binding pockets, potentially invalidating SAR.
Oxygen placement enables BD2 selectivity
The 2,3-dihydrobenzofuran core drives BD2 monoselectivity; chroman or indoline bioisosteres typically yield pan-BET profiles.
Regioisomer lacks patent validation
3-(aminomethyl)-2,3-dihydrobenzofuran has no documented CNS patent precedence, contrasting with the 2-aminomethyl isomer.

2-Benzofuranmethanamine, 2,3-dihydro-: Verifiable Differentiation Data


Conformational Pre-organization for 5-HT1A Selectivity

When the 2-aminomethyl-2,3-dihydrobenzofuran core is inertly substituted (e.g., as compound 7a in a focused 5-HT ligand series), the scaffold itself provides a baseline selective affinity profile for the 5-HT1A receptor while maintaining negligible affinity for 5-HT2A and 5-HT2C. This contrasts with the more flexible chroman-2-ylmethylamino or indoline bioisosteres, which, when N,N-disubstituted, often yield a broader receptor interaction profile. The rigid dihydrobenzofuran core inherently directs the aminomethyl group into a bioactive conformation that favors 5-HT1A, providing a rational starting point for selective agonist development [1].

5-HT1A Selectivity
Class-level inference
Dihydrobenzofuran core Negligible 5-HT2A/2C affinity; moderate 5-HT1A (N,N-dipropyl 7a)
Chroman / Indoline Broader or distinct 5-HT subtype profiles
Supports 5-HT1A-selective probe design
Verify with primary amine building block
Serotonin Receptor Pharmacology Conformational Bioisosterism G Protein-Coupled Receptors (GPCRs)

BD2-Selective Privilege over BD1 Bromodomains

The 2,3-dihydrobenzofuran scaffold, from which 2-Benzofuranmethanamine, 2,3-dihydro- is the primary aminomethyl building block, underpins a class of the most selective second bromodomain (BD2) inhibitors reported. In a groundbreaking structure-activity relationship study, bicyclic alcohol derivative 28, a close structural analog, achieved a pIC50 of 7.9 for BD2, demonstrating an extraordinary 2000-fold selectivity window over BD1 [1]. This remarkable selectivity is a direct consequence of the substituted dihydrobenzofuran core's ability to engage a unique, non-canonical binding conformation, a feat unattainable with commonly used chroman or indoline building blocks, which typically produce pan-BET profiles.

BD2 Selectivity Window
Class-level inference
2000× BD2/BD1
pIC₅₀ 7.9
Enables BD2-selective BET inhibitor development
Based on close structural analog; validate with free amine
Epigenetics Bromodomain Inhibition Selectivity Engineering

Validated Intermediate in Patented 5-HT6 & Dual-Target CNS Ligands

The precise structural vector of the primary amine on the 2,3-dihydrobenzofuran ring is explicitly claimed in patents for CNS-active agents, confirming its procurement value. US Patent US6638972 specifically incorporates (6-benzyloxy-2,3-dihydro-benzofuran-2-yl)-methylamine as a key intermediate in synthesizing 5-HT6 ligands [1]. Similarly, US patent application US2006/128689 A1 details the use of (2,3-dihydrobenzofuran-2-yl)methanamine as a critical fragment in constructing therapeutic combinations for depression, highlighting a validated path from this specific amine to patentable, therapeutically relevant compositions . Such explicit use in intellectual property protections is lacking for its regioisomer, 3-(aminomethyl)-2,3-dihydrobenzofuran.

Patent Precedence
Supporting evidence
2-aminomethyl isomer Claimed in US6638972 (5-HT6) & US2006/128689 A1
3-aminomethyl regioisomer No comparable patent protection
Lower procurement risk for CNS ligand patents
Patent analysis; confirm synthetic utility
CNS Drug Discovery Patent Chemistry Serotonin 5-HT6 Receptor

High-Value Application Scenarios for 2-Benzofuranmethanamine, 2,3-dihydro-


Lead Generation for Selective 5-HT1A Agonists

Use 2-Benzofuranmethanamine, 2,3-dihydro- as the starting chiral synthon for constructing potent and highly selective 5-HT1A agonists. The established baseline selectivity of the dihydrobenzofuran core against 5-HT2A and 5-HT2C receptors [1] directly addresses a key challenge in developing anxiolytic and antidepressant agents, where 5-HT2A agonism is associated with hallucinogenic side effects. This provides a tangible advantage over the analogous chroman-2-ylmethanamine building block, which has shown distinct pharmacological profiles.

Next-Generation BD2-Selective BET Probe Design

Procure this compound as the foundational fragment for developing BD2-selective chemical probes. The documented ability of the 2,3-dihydrobenzofuran scaffold to confer >1000-fold selectivity for BD2 [1] is a unique differentiator that is not replicable with standard heterocyclic building blocks. Initiating a medicinal chemistry campaign with this amine places the program on the most direct path to achieving the desired monoselectivity over BD1 from the earliest optimization cycles.

Conformationally Restricted Bioisosteres of Phenethylamine Leads

Employ (2,3-dihydrobenzofuran-2-yl)methanamine as a rigid bioisostere in the systematic conformational restriction of flexible arylalkylamine hits. By locking the pharmacophore into a pre-organized geometry, this scaffold enables the exploration of distinct receptor binding conformations that are inaccessible to flexible aminomethyl chains, potentially unlocking activity or selectivity not present in the acyclic parent compound [2]. This makes it a superior choice over simple benzylamine derivatives for probing receptor topology.

Application
Selection Property
Validation Focus
5-HT1A Receptor Probe Synthesis
Conformationally pre-organized core for subtype selectivity
5-HT1A/2A/2C binding assays
BD2-Selective BET Probe Development
Dihydrobenzofuran scaffold for BD2 monoselectivity
BD1/BD2 selectivity panel testing
Conformational Restriction Studies
Rigid bioisostere for receptor topology mapping
Binding conformation analysis
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